Cas no 2411262-56-9 (1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole)

1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole is a structurally complex heterocyclic compound featuring a pyrazole core linked to a cyclobutyl-substituted aziridine moiety via a phenyl ether bridge. This unique architecture imparts potential reactivity and binding properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The aziridine ring offers strain-driven reactivity for selective ring-opening reactions, while the pyrazole group provides a versatile pharmacophore for further functionalization. Its rigid yet tunable framework may enhance target selectivity in drug discovery applications. The compound's synthetic versatility allows for derivatization at multiple sites, enabling structure-activity relationship studies. Careful handling is advised due to the inherent reactivity of the aziridine functionality.
1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole structure
2411262-56-9 structure
Product Name:1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole
CAS No:2411262-56-9
MF:C16H19N3O
MW:269.341563463211
CID:5356106
Update Time:2025-10-30

1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole Chemical and Physical Properties

Names and Identifiers

    • Z3991661576
    • 1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole
    • 1-{2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl}-1H-pyrazole
    • Inchi: 1S/C16H19N3O/c1-2-8-16(15(7-1)19-10-4-9-17-19)20-12-14-11-18(14)13-5-3-6-13/h1-2,4,7-10,13-14H,3,5-6,11-12H2
    • InChI Key: JDVNDGNWDQHTCV-UHFFFAOYSA-N
    • SMILES: O(C1=CC=CC=C1N1C=CC=N1)CC1CN1C1CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 334
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30.1

1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7559099-1.0g
1-{2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl}-1H-pyrazole
2411262-56-9 95.0%
1.0g
$0.0 2025-03-22

Additional information on 1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole

Introduction to Compound CAS No. 2411262-56-9: 1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole

The compound with CAS No. 2411262-56-9, commonly referred to as 1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a cyclobutylaziridine moiety with a pyrazole ring system, linked via a methoxyphenyl bridge. The integration of these functional groups provides the molecule with intriguing chemical properties and potential applications in drug discovery and materials science.

Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry due to their ability to induce specific stereochemical interactions. The cyclobutylaziridine group in this compound is particularly interesting as it introduces strain into the molecule, which can enhance its binding affinity to target proteins. This property has been leveraged in the design of novel bioactive molecules, including potential inhibitors for various enzymes and receptors.

The pyrazole ring system, on the other hand, is well-known for its versatility in medicinal chemistry. Pyrazoles are often used as scaffolds for constructing heterocyclic compounds with diverse biological activities, such as anti-inflammatory, antifungal, and anticancer properties. In the case of 1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole, the pyrazole ring serves as a platform for further functionalization, enabling the exploration of its potential as a lead compound in drug development.

One of the most recent advancements in understanding this compound involves its synthesis and characterization. Researchers have developed efficient synthetic routes to construct the cyclobutane-containing aziridine moiety, which was previously considered challenging due to its strained structure. These methods often involve multi-component reactions or ring-closing strategies that allow for precise control over stereochemistry and regioselectivity.

In terms of biological activity, preliminary assays have demonstrated that 1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole exhibits moderate inhibitory effects against certain kinases and proteases. These findings suggest that the compound could serve as a starting point for developing therapeutics targeting diseases such as cancer or neurodegenerative disorders. However, further studies are required to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.

The integration of computational chemistry techniques has also played a pivotal role in advancing our understanding of this compound. Molecular docking studies have revealed that the strained cyclobutane ring interacts favorably with key residues in target binding pockets, potentially enhancing selectivity and potency. Additionally, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are critical for predicting its reactivity and stability under physiological conditions.

Looking ahead, the development of analogs based on 1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole holds great promise for expanding its therapeutic applications. By modifying substituents on both the aziridine and pyrazole moieties, chemists can explore a wide range of biological activities while maintaining the core structural features that contribute to its unique properties.

In conclusion, CAS No. 2411262-56-9, or 1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole, represents an exciting advancement in organic synthesis and drug discovery. Its combination of strained ring systems and versatile functional groups positions it as a valuable tool for exploring novel therapeutic strategies. As research continues to uncover its full potential, this compound is expected to make significant contributions to both academic and industrial efforts in medicinal chemistry.

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